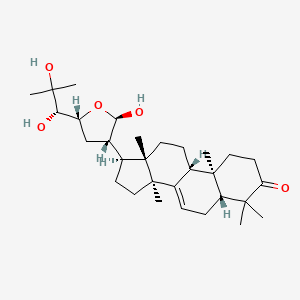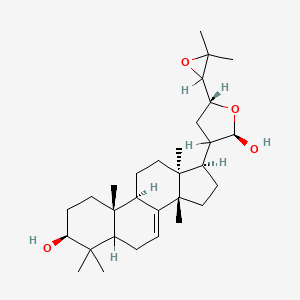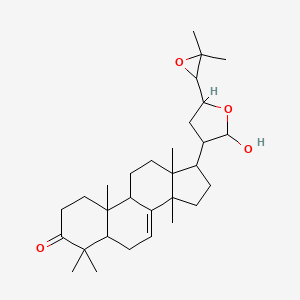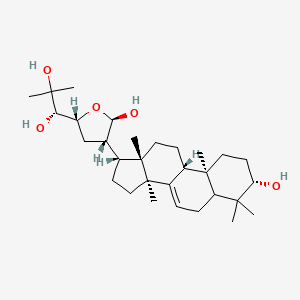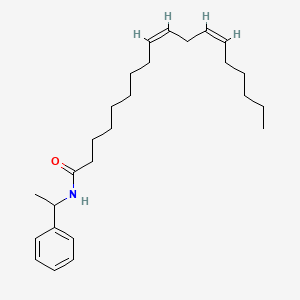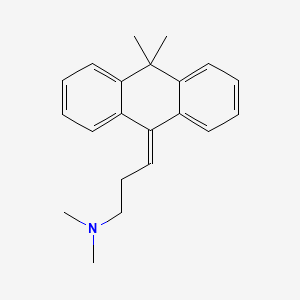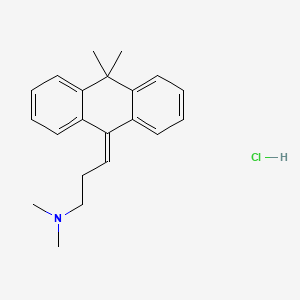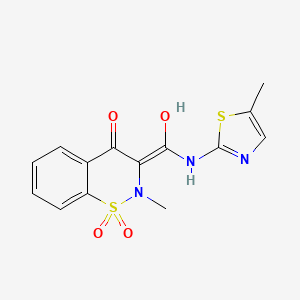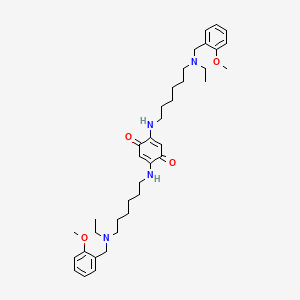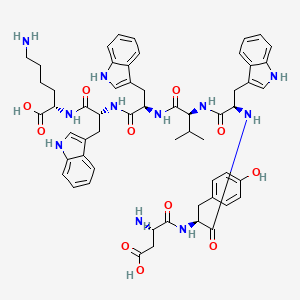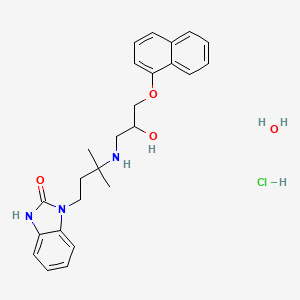![molecular formula C16H17N3OS B1676261 1-[4-(1H-imidazol-1-yl)benzoyl]-N-methyl-cyclobutanecarbothioamide CAS No. 181238-67-5](/img/structure/B1676261.png)
1-[4-(1H-imidazol-1-yl)benzoyl]-N-methyl-cyclobutanecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MCC-134 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:
Formation of the core structure: The cyclobutane ring is synthesized through a cyclization reaction.
Introduction of the imidazole group: This is achieved through a nucleophilic substitution reaction.
Attachment of the benzoyl group: This step involves an acylation reaction using benzoyl chloride.
Methylation of the amine group: The final step involves the methylation of the amine group using methyl iodide
Industrial Production Methods
Industrial production of MCC-134 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, solvent selection, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
MCC-134 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted imidazole derivatives
Scientific Research Applications
MCC-134 has a wide range of applications in scientific research:
Chemistry: Used as a reagent to study the properties of ATP-sensitive potassium channels.
Biology: Helps in understanding the role of potassium channels in cellular processes.
Medicine: Investigated for its potential in treating conditions related to vascular relaxation and cardiac protection.
Industry: Used in the development of new pharmaceuticals and as a tool in drug discovery
Mechanism of Action
MCC-134 exerts its effects by interacting with ATP-sensitive potassium channels. It acts as an inverse agonist for pancreatic-type channels and an agonist for smooth muscle-type channels. This dual action helps in understanding the role of these channels in various physiological processes. The compound inhibits mitochondrial ATP-sensitive potassium channels, which plays a role in cardioprotection by preventing ischemic preconditioning .
Comparison with Similar Compounds
Similar Compounds
Aprikalim: Another compound that interacts with ATP-sensitive potassium channels but lacks the dual action of MCC-134.
Diazoxide: A potassium channel opener used in the treatment of hypertension and hypoglycemia.
Pinacidil: A vasodilator that opens potassium channels but does not inhibit mitochondrial channels
Uniqueness of MCC-134
MCC-134 is unique due to its ability to both open surface ATP-sensitive potassium channels and inhibit mitochondrial ATP-sensitive potassium channels. This dual action makes it a valuable tool in studying the role of these channels in various physiological and pathophysiological processes .
Properties
CAS No. |
181238-67-5 |
|---|---|
Molecular Formula |
C16H17N3OS |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
1-(4-imidazol-1-ylbenzoyl)-N-methylcyclobutane-1-carbothioamide |
InChI |
InChI=1S/C16H17N3OS/c1-17-15(21)16(7-2-8-16)14(20)12-3-5-13(6-4-12)19-10-9-18-11-19/h3-6,9-11H,2,7-8H2,1H3,(H,17,21) |
InChI Key |
TUMUOLDYJYUKOV-UHFFFAOYSA-N |
SMILES |
CNC(=S)C1(CCC1)C(=O)C2=CC=C(C=C2)N3C=CN=C3 |
Canonical SMILES |
CNC(=S)C1(CCC1)C(=O)C2=CC=C(C=C2)N3C=CN=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-(4-(1H-imidazol-1-yl)benzoyl)-N-methylcyclobutanecarbothioamide MCC 134 MCC-134 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


